3-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol
Description
3-{(2E)-2-[4-(Diethylamino)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol is a triazine-based hydrazone derivative characterized by a hydroxyl group at position 5 and a diethylamino-substituted benzylidene moiety. Its molecular formula is C₁₄H₁₈N₆O, with a molecular weight of 286.34 g/mol. The compound exhibits a planar triazine core conjugated with a hydrazone linker, enabling π-π stacking and hydrogen bonding interactions.
Properties
Molecular Formula |
C14H18N6O |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H18N6O/c1-3-20(4-2)12-7-5-11(6-8-12)9-15-18-14-17-13(21)10-16-19-14/h5-10H,3-4H2,1-2H3,(H2,17,18,19,21)/b15-9+ |
InChI Key |
PGZIMDCPRCSFFY-OQLLNIDSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NN=CC(=O)N2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NN=CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 4-(diethylamino)benzaldehyde with hydrazine derivatives, followed by cyclization to form the triazinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
5-{(2E)-2-[4-(Dimethylamino)benzylidene]hydrazino}-1,2,4-triazin-3(2H)-one
- Key Differences: Substituent: Dimethylamino instead of diethylamino at the benzylidene group. Triazine Modification: A ketone (C=O) at position 3 instead of a hydroxyl group (-OH) at position 3.
- Implications: The smaller dimethylamino group reduces steric hindrance but decreases lipophilicity compared to diethylamino. The triazin-3-one core may exhibit reduced hydrogen-bonding capacity compared to the hydroxylated triazin-5-ol variant, affecting solubility and target interactions .
4-{(E)-[4-(Diethylamino)benzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Key Differences: Functional Groups: Incorporates a thioxo (C=S) group at position 3 and a methyl group at position 6. Core Structure: Partially saturated triazinone ring (3,4-dihydro).
- The methyl group introduces steric effects, possibly stabilizing the compound against enzymatic degradation .
3-[(2E)-2-(4-Ethoxy-3-methoxybenzylidene)hydrazino]-6-methyl-1,2,4-triazin-5-ol
- Key Differences: Substituents: Ethoxy and methoxy groups on the benzylidene ring instead of diethylamino. Triazine Modification: Methyl group at position 6.
- The methyl group may reduce solubility in polar solvents compared to the unsubstituted triazin-5-ol .
(Z)-4-(4-(Diethylamino)-2-(difluoroboryl)benzylidene)-1-methyl-2-((E)-2-morpholinovinyl)-1H-imidazol-5(4H)-one
- Key Differences: Core Structure: Imidazolone instead of triazine. Substituents: Difluoroboryl and morpholinovinyl groups.
- Implications :
Physicochemical Comparison
Biological Activity
3-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a triazine ring and a hydrazine moiety, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of hydrazine have been shown to inhibit the growth of various bacterial strains. In vitro studies on related compounds suggest that this compound may also possess similar antimicrobial activity due to the presence of the hydrazine group, which is known for its ability to interact with microbial enzymes.
Anticancer Potential
The triazine ring in this compound is associated with anticancer activity. Studies on triazine derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Preliminary studies suggest that this compound could exhibit similar effects, particularly against breast and colon cancer cells.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis and is a target for treating hyperpigmentation disorders. Analogous compounds have shown promising results as tyrosinase inhibitors. For example, studies have reported that certain benzylidene-hydrazine derivatives significantly inhibit tyrosinase activity in vitro. The inhibitory effect can be attributed to the structural features that facilitate binding to the enzyme's active site.
The biological activities of this compound can be explained through several proposed mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as tyrosinase by mimicking natural substrates.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazine derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and survival.
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of hydrazine derivatives found that compounds similar to this compound exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines. The presence of the diethylamino group was noted to enhance cytotoxicity.
Case Study 2: Tyrosinase Inhibition
In a comparative analysis of tyrosinase inhibitors, it was found that certain benzylidene-hydrazine derivatives achieved up to 96% inhibition at concentrations as low as 1 µM. The structure-activity relationship indicated that modifications at specific positions enhanced inhibitory efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
